molecular formula C10H10N4S B1415707 7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol CAS No. 1105189-88-5

7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol

Cat. No.: B1415707
CAS No.: 1105189-88-5
M. Wt: 218.28 g/mol
InChI Key: WYFDXQYBQFSRIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of imidazole-containing compounds has been extensively studied . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .


Molecular Structure Analysis

The molecular structure of “7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol” is based on the imidazole ring, which is a five-membered heterocyclic moiety . The molecules of similar compounds contain a common 7- (4,5-dihydro-1 H -imidazol-2-yl)-2,5,6,7-tetrahydro-3 H -imidazo [2,1- c ] [1,2,4]triazol-3-imine fragment that adopts the same configuration in both molecules .

Scientific Research Applications

Antimicrobial and Antibacterial Properties

7-Phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol and its derivatives have been studied for their potential as antimicrobial and antibacterial agents. Studies have shown that these compounds exhibit significant minimum inhibitory concentrations (MICs), indicating their effectiveness against various bacterial strains. For instance, derivatives of this compound demonstrated antimicrobial activities comparable to chloramphenicol and superior activity to ampicillin in vitro (Sztanke et al., 2006). Similarly, other studies have developed straightforward synthesis methods for derivatives of 1-phenyl-imidazo[2,1-c][1,2,4]triazole, which were found to have significant antimicrobial activity (Aouali et al., 2014).

Cytotoxicity and Antitumor Activity

Research has also explored the cytotoxic potential of these compounds. Novel derivatives have been synthesized and tested for their efficacy against human cancer cell lines. Certain derivatives showed notable inhibition of growth in cervical and bladder cancer cell lines, suggesting their potential as antitumor agents (Balewski et al., 2020).

Antioxidant and Anti-inflammatory Properties

The antioxidant and anti-inflammatory activities of certain derivatives have been examined. Compounds synthesized from key intermediates have shown potential in vitro antioxidant and in vivo anti-inflammatory activity, which is further supported by molecular docking studies (Katikireddy et al., 2021).

Synthesis and Characterization

Considerable research has been dedicated to the synthesis and characterization of these compounds and their derivatives. Studies have detailed the processes involved in synthesizing various derivatives, providing insights into their chemical structures and potential applications (Güzeldemirci & Küçükbasmacı, 2010), (Garnier et al., 2003).

Biochemical Analysis

Biochemical Properties

7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit potent inhibitory activity against receptor-interacting protein kinase 1 (RIPK1), which is involved in necroptosis . The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with RIPK1 can lead to the inhibition of necroptosis, a form of programmed cell death . This can have significant implications for cell survival and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s ability to bind to the active sites of enzymes like RIPK1 is a key aspect of its mechanism of action .

Properties

IUPAC Name

7-phenyl-5,6-dihydro-2H-imidazo[2,1-c][1,2,4]triazole-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4S/c15-10-12-11-9-13(6-7-14(9)10)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYFDXQYBQFSRIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=S)NN=C2N1C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol
Reactant of Route 2
7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol
Reactant of Route 3
7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol
Reactant of Route 4
7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol
Reactant of Route 5
7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol
Reactant of Route 6
7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.